4-(1H-1,2,3-Triazol-4-yl)butanoic acid
Description
Significance of 1,2,3-Triazole Heterocycles in Contemporary Chemical and Biological Sciences
The 1,2,3-triazole ring is a five-membered heterocyclic system containing three adjacent nitrogen atoms that has become a cornerstone in medicinal chemistry and drug development. mdpi.comresearchgate.net This prominence is largely due to its unique combination of chemical and physical properties. The triazole moiety is chemically stable, aromatic, and capable of forming hydrogen bonds, which allows it to act as a reliable linker or pharmacophore that can interact with biological targets like proteins and enzymes. mdpi.com
A significant breakthrough in the synthesis of 1,2,3-triazoles was the advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.orgbeilstein-journals.org This method provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild conditions, accelerating the discovery and synthesis of novel compounds. organic-chemistry.org
The versatility of the 1,2,3-triazole scaffold is reflected in its presence in a wide array of pharmacologically active compounds. ijprajournal.com Research has demonstrated that derivatives of 1,2,3-triazole exhibit a broad spectrum of biological activities, as detailed in the table below.
| Reported Biological Activities of 1,2,3-Triazole Derivatives |
| Antifungal |
| Anticancer |
| Antibacterial |
| Antiviral |
| Anti-inflammatory |
| Antitubercular |
| Enzyme Inhibition |
This table summarizes the diverse pharmacological roles of the 1,2,3-triazole core structure in various research findings.
This wide range of activities has established the 1,2,3-triazole ring as a "privileged scaffold" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets.
Contextualizing Butanoic Acid Derivatives in Organic Synthesis and Biological Applications
Butanoic acid, a four-carbon carboxylic acid, and its derivatives are fundamental building blocks in organic chemistry. The carboxylic acid group is a key functional handle that allows for a variety of chemical transformations, including the formation of esters, amides, and other derivatives. nih.gov This reactivity makes butanoic acid derivatives valuable intermediates in the synthesis of more complex molecules.
In the context of biological sciences, butanoic acid itself is a short-chain fatty acid with known biological roles. Its derivatives have been explored for a range of therapeutic applications. The incorporation of a butanoic acid chain into a larger molecule can influence its pharmacokinetic properties, such as solubility and cell permeability. Studies have investigated butanoic acid derivatives for their potential as anticancer and antimicrobial agents. For instance, certain derivatives have been designed as histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy.
Scope and Research Focus on 4-(1H-1,2,3-Triazol-4-yl)butanoic acid and Related Structures
While extensive research exists on the individual components of this compound, dedicated studies focusing specifically on this molecule are not widely present in the current scientific literature. However, its structure is emblematic of a class of compounds—triazole-containing carboxylic acids—that is of high interest to researchers. The research focus in this area is generally centered on combining the established biological activity of the triazole ring with the functional and pharmacokinetic advantages of an alkanoic acid chain.
The synthesis of this compound would most logically be achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would involve the reaction between an appropriate azide (B81097) and hex-5-ynoic acid, which would regioselectively yield the desired 1,4-disubstituted triazole product.
Current and future research on this compound and its analogs is likely to explore several key areas:
Medicinal Chemistry: Investigating its potential as an enzyme inhibitor or a receptor ligand. For example, related triazole carboxylic acids have been studied as carbonic anhydrase inhibitors. nih.gov
Linker Technology: Utilizing the bifunctional nature of the molecule (the triazole ring for further "click" reactions and the carboxylic acid for amide or ester formation) to create more complex molecules, such as bioconjugates or specialized polymers.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related molecules by varying the length of the alkyl chain (e.g., acetic, propanoic, or pentanoic acid derivatives) or by substituting the triazole ring to understand how these structural changes affect biological activity. For example, studies on 1-alkyl-1H-1,2,3-triazole-4-carboxylic acids have explored their potential as antifungal agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(2H-triazol-4-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)3-1-2-5-4-7-9-8-5/h4H,1-3H2,(H,10,11)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYUJRZNPOGWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872701-04-7 | |
| Record name | 4-(1H-1,2,3-triazol-4-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 1h 1,2,3 Triazol 4 Yl Butanoic Acid and Its Analogues
Direct Synthetic Approaches to the 1H-1,2,3-Triazol-4-yl-butanoic Acid Scaffold
Direct synthesis of the 4-(1H-1,2,3-triazol-4-yl)butanoic acid scaffold often involves the foundational Huisgen 1,3-dipolar cycloaddition. This reaction, in its uncatalyzed form, involves the reaction of an azide (B81097) with an alkyne. For the target molecule, this would typically involve the reaction of hex-5-ynoic acid with an azide source or 4-azidobutanoic acid with acetylene (B1199291). However, the thermal Huisgen cycloaddition generally requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, which complicates purification and reduces the yield of the desired 1,4-substituted product. organic-chemistry.orgnih.gov
A more regioselective, though less common, approach involves metal-free methods that can favor the formation of specific isomers under certain conditions. For instance, some syntheses of related 1,5-disubstituted 1,2,3-triazoles have been developed using reactions of azidoacetamides with β-ketoesters, demonstrating that non-catalyzed, regioselective pathways are possible for specific substitution patterns. researchgate.net However, for the 1,4-disubstituted pattern of this compound, the copper-catalyzed version of the cycloaddition is overwhelmingly favored.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Synthesis of 1,2,3-Triazole-Butanoic Acid Derivatives
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles, including derivatives of butanoic acid. nih.govmdpi.com This reaction, a cornerstone of "click chemistry," joins a terminal alkyne and an azide with remarkable efficiency and complete regioselectivity, yielding exclusively the 1,4-isomer. organic-chemistry.orgnih.gov The reaction is prized for its mild conditions, high yields, and broad applicability. acs.orgthieme-connect.com
The core reaction for synthesizing the parent compound via CuAAC would be:
Hex-5-ynoic acid reacting with sodium azide (in the presence of a suitable azide source if generating the organic azide in situ).
4-Azidobutanoic acid (or its ester) reacting with acetylene or a protected form of acetylene.
This methodology has been successfully applied to create a wide array of triazole-containing structures, including complex molecules like peptidomimetics and macrocycles. thieme-connect.comrsc.org
The success of the CuAAC reaction hinges on the careful optimization of several parameters to ensure high conversion, minimize side reactions, and maintain the integrity of the substrates.
Copper(I) Source: The active catalyst is the Cu(I) ion. acs.org It is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. acs.orgnsf.gov Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, often in combination with a base or ligand. thieme-connect.comacs.org
Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state, preventing disproportionation, and increasing the catalyst's efficacy. mdpi.comtdl.org Tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are common ligands, particularly in biological applications, as they protect the copper ion and enhance reaction rates. nih.gov Other nitrogen-based ligands, such as N,N-diisopropylethylamine (DIPEA) or various pyridinyl-triazole systems, have also been shown to be highly effective. organic-chemistry.orgresearchgate.net
Solvents: The CuAAC reaction is famously robust and can be performed in a wide range of solvents, including mixtures of water and t-butanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and various alcohols. acs.orgthieme-connect.com The choice of solvent often depends on the solubility of the azide and alkyne precursors.
Catalyst Loading: Significant research has focused on minimizing the amount of copper catalyst required, as copper can be toxic in certain applications. mdpi.com Optimized protocols with highly efficient ligand systems can reduce catalyst loading to as low as 0.072 mol% to 0.5 mol%, achieving high turnover numbers (TONs) and turnover frequencies (TOFs). acs.orgresearchgate.net In some cases, catalyst loading can be reduced to parts-per-million (ppm) levels. acs.org
Table 1: Example of Optimized CuAAC Reaction Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Copper Source | CuSO₄·5H₂O / Sodium Ascorbate | nsf.gov |
| Copper Source | CuI / DIPEA | organic-chemistry.org |
| Ligand | Pyridinyl-triazole systems | researchgate.net |
| Solvent | H₂O/t-BuOH | thieme-connect.com |
| Catalyst Loading | 0.5 mol% | acs.org |
A key advantage of the CuAAC reaction is its exceptional tolerance for a wide variety of functional groups. The azide and alkyne moieties are, in a sense, "blind" to the presence of most other chemical functionalities, allowing for the synthesis of complex molecules without the need for extensive use of protecting groups. organic-chemistry.orgacgpubs.org
Functional groups that are well-tolerated in CuAAC reactions include:
Carboxylic acids, esters, and amides acgpubs.org
Alcohols, ethers, and phenols acgpubs.org
Amines, guanidines, and carbamates acgpubs.org
Thiols and thioethers acgpubs.org
Halogens
Boronic acids and esters nih.gov
This high degree of functional group compatibility makes it possible to incorporate the triazole-butanoic acid moiety into larger structures, such as peptides or polymers, by performing the click reaction on precursors that already contain these complex features. acgpubs.orgacs.org
Synthesis of Precursor Molecules and Advanced Intermediates
The successful synthesis of this compound and its derivatives relies on the efficient preparation of the necessary azide and alkyne building blocks.
Azide-Functionalized Precursors: 4-Azidobutanoic acid or its esters are common precursors. These can be synthesized from 4-halobutanoic acid derivatives (e.g., ethyl 4-bromobutanoate) via nucleophilic substitution with sodium azide (NaN₃). This is a standard and high-yielding method for introducing the azide group. Similarly, starting materials like 4-hydroxybutanoic acid can be converted to an azide through activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by substitution with azide.
Alkyne-Functionalized Precursors: The key alkyne precursor is hex-5-ynoic acid. Terminal alkynes can be synthesized through various established methods. One common route is the alkylation of acetylene with a suitable electrophile. For more complex structures, carboxylic acids can sometimes be converted into terminal alkynes via decarboxylative alkynylation of redox-active esters, providing a modern alternative to classical methods. nih.gov Additionally, terminal alkynes can be transformed into carboxylic acids through oxidative cleavage, offering another synthetic direction. organic-chemistry.orgchemistrysteps.com
To create analogues with substitutions on the triazole ring, one must start with substituted azides or alkynes.
Substituted Azides: Organic azides are typically prepared from primary amines via diazotization followed by reaction with azide, or from organohalides by substitution with sodium azide. beilstein-journals.orgnih.gov For example, to place an aryl group at the N-1 position of the final triazole, one would start with the corresponding aryl azide.
Substituted Alkynes: A vast array of substituted terminal alkynes are commercially available or can be synthesized using standard organic chemistry techniques, such as Sonogashira coupling to introduce aryl or vinyl groups. This allows for extensive variation at the C-4 position of the resulting triazole ring.
By combining different azide- and alkyne-functionalized butanoic acid derivatives with a variety of substituted reaction partners, a large library of analogues of this compound can be generated using the reliable CuAAC methodology. nih.gov
Strategies for Diversification and Derivatization
The functional handles present in this compound—the carboxylic acid group and the nitrogen atoms of the triazole ring—are ripe for chemical modification. These sites allow for a systematic exploration of the chemical space around this core structure.
Modification of the Butanoic Acid Chain (e.g., Esterification, Amidation)
The carboxylic acid moiety of this compound is a prime target for modification, with esterification and amidation being the most common transformations. These reactions are fundamental in medicinal chemistry and materials science for altering properties such as solubility, bioavailability, and reactivity.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. masterorganicchemistry.commasterorganicchemistry.commdpi.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
A variety of alcohols can be employed in the esterification of triazole-containing carboxylic acids, leading to a diverse library of ester derivatives. For instance, enzymatic esterification using lipases has been explored for the synthesis of eugenyl benzoate, demonstrating the potential for green chemistry approaches. medcraveonline.com
Amidation: The formation of amides from this compound introduces a key structural motif found in many biologically active molecules. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is effective for coupling with electron-deficient amines. nih.gov
Another approach involves the use of imidazole (B134444) carbamates and ureas, which serve as chemoselective amidation reagents, allowing for the direct conversion of carboxylic acids to amides in high yields. nih.gov Titanium tetrafluoride has also been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net
Below is an interactive data table summarizing common esterification and amidation reactions applicable to this compound.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Equilibrium reaction; excess alcohol or water removal drives product formation. masterorganicchemistry.commasterorganicchemistry.com |
| Amidation | Amine, Coupling Agents (e.g., EDC, HOBt, DMAP) | Amide | Forms a stable amide bond; wide range of amines can be used. nih.gov |
| Amidation | Amine, Imidazole Ureas | Amide | Chemoselective and direct conversion. nih.gov |
| Amidation | Amine, TiF₄ Catalyst | Amide | Catalytic direct amidation. researchgate.net |
Substitution Patterns on the 1,2,3-Triazole Ring
The most common method for creating substituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govscielo.br This reaction typically yields 1,4-disubstituted triazoles. However, variations in catalysts and reaction conditions can lead to different substitution patterns. For instance, ruthenium-catalyzed cycloadditions can favor the formation of 1,5-disubstituted triazoles.
N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be alkylated or arylated to introduce a wide variety of substituents. These reactions can sometimes lead to a mixture of N1 and N2 isomers, and the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. For example, the N-alkylation of 4,5-disubstituted 4H-1,2,4-triazole-3-thiols with certain alkylating agents can result in a mixture of S- and N-alkylation products. scielo.br
The table below provides an overview of different substitution patterns on the 1,2,3-triazole ring that can be applied to analogues of this compound.
| Substitution Pattern | Synthetic Method | Key Features |
| 1,4-Disubstituted | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient and regioselective "click" reaction. nih.govscielo.br |
| 1,5-Disubstituted | Ruthenium-catalyzed Azide-Alkyne Cycloaddition | Provides access to the alternative regioisomer. |
| N-Alkylation/Arylation | Reaction with alkyl or aryl halides | Can introduce a wide range of substituents on the nitrogen atoms. scielo.br |
Multi-component Reactions for Complex Triazole-Butanoic Acid Structures
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of diverse chemical libraries. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be employed to create intricate structures incorporating the triazole-butanoic acid scaffold. nih.govnih.govorganic-chemistry.orgmdpi.com
The Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy amide. organic-chemistry.org By using a derivative of this compound as the carboxylic acid component, complex structures with an ester and amide linkage at the α-position can be synthesized in a single step.
The Ugi Reaction: The Ugi four-component reaction (U-4CR) is even more versatile, combining an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to produce a dipeptide-like scaffold. nih.govmdpi.com Incorporating this compound into a Ugi reaction would lead to highly functionalized molecules with significant structural diversity.
The following table highlights the potential of multi-component reactions for generating complex triazole-butanoic acid structures.
| Multi-component Reaction | Components | Product Core Structure | Potential for Complexity |
| Passerini Reaction | Isocyanide, Carbonyl Compound, this compound | α-Acyloxy Amide | Introduces two new variable groups in one step. organic-chemistry.org |
| Ugi Reaction | Isocyanide, Carbonyl Compound, Amine, this compound | α-Acylamino Amide | Creates a dipeptide-like structure with four points of diversity. nih.govmdpi.com |
Computational Chemistry and Theoretical Investigations of 4 1h 1,2,3 Triazol 4 Yl Butanoic Acid
Molecular Electronic Structure Analysis
The analysis of the molecular electronic structure is fundamental to understanding the intrinsic properties of a compound. Through various computational methods, it is possible to model and predict the behavior of 4-(1H-1,2,3-triazol-4-yl)butanoic acid at the atomic level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. biointerfaceresearch.com For derivatives of butanoic acid, DFT calculations are typically performed to determine the most stable conformation of the molecule. biointerfaceresearch.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
In a representative study on new butanoic acid derivatives, geometry optimizations were successfully carried out using the B3LYP/6-31+G(d) level of theory. biointerfaceresearch.com This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule, which are crucial for understanding its three-dimensional structure and how it interacts with other molecules.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds. wisc.edu It provides a detailed picture of the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This delocalization is a key factor in understanding the stability of the molecule.
For butanoic acid derivatives, NBO analysis helps in identifying significant intramolecular interactions, such as hyperconjugation. biointerfaceresearch.com The charge distributions for the optimized structures can be calculated to understand the electronic environment of different parts of the molecule. biointerfaceresearch.com The analysis of the second-order perturbation energies in NBO theory quantifies the strength of these donor-acceptor interactions. For instance, a larger stabilization energy (E(2)) indicates a more intense interaction.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often referred to as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. biointerfaceresearch.com
Calculations of HOMO-LUMO energies for butanoic acid derivatives allow for the analysis of intramolecular charge transfer. biointerfaceresearch.com From these energies, various reactivity indices can be derived, such as ionization potential, electron affinity, global hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. nih.gov
Table 1: Calculated HOMO-LUMO Energies and Reactivity Indices
| Parameter | Value (eV) |
| HOMO Energy | Data not available for the specific compound |
| LUMO Energy | Data not available for the specific compound |
| Energy Gap (ΔE) | Data not available for the specific compound |
| Ionization Potential (I) | Data not available for the specific compound |
| Electron Affinity (A) | Data not available for the specific compound |
| Global Hardness (η) | Data not available for the specific compound |
| Global Softness (S) | Data not available for the specific compound |
| Electronegativity (χ) | Data not available for the specific compound |
| Electrophilicity Index (ω) | Data not available for the specific compound |
Note: Specific values for this compound require dedicated computational studies. The table structure is provided as a template for such data.
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
For triazole and butanoic acid derivatives, MEP analysis helps to identify the reactive sites. biointerfaceresearch.comresearchgate.net The negative potential is often localized around electronegative atoms like oxygen and nitrogen, while the positive potential is found around hydrogen atoms attached to electronegative atoms. researchgate.net This mapping provides a clear and intuitive understanding of the molecule's reactivity. biointerfaceresearch.com
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are not only used to predict reactivity but also to simulate spectroscopic data. This allows for a direct comparison with experimental results, aiding in the structural elucidation and characterization of compounds.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a powerful tool for confirming the structures of organic molecules. mdpi.comucm.es The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. ucm.es
By performing these calculations on the optimized geometry of a molecule, it is possible to predict the ¹H and ¹³C NMR spectra. biointerfaceresearch.com These theoretical spectra can then be compared with experimental data. A good correlation between the calculated and experimental chemical shifts provides strong evidence for the proposed structure. biointerfaceresearch.com In studies of related compounds, DFT calculations have been shown to accurately predict NMR chemical shifts, aiding in the correct assignment of signals in the experimental spectra. mdpi.com
Table 2: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts
| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H NMR | ||
| Specify Proton | Data not available for the specific compound | Data not available for the specific compound |
| ¹³C NMR | ||
| Specify Carbon | Data not available for the specific compound | Data not available for the specific compound |
Note: Specific values for this compound require dedicated computational and experimental studies. The table structure is provided as a template for such data.
Vibrational (IR) and Electronic (UV-Vis) Spectra Prediction
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational and electronic spectra of molecules. These predictions are invaluable for interpreting experimental data and understanding the structural and electronic properties of the compound.
Vibrational (IR) Spectra Prediction
Theoretical IR spectra are typically calculated by determining the harmonic vibrational frequencies of the molecule's optimized geometry. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), have shown very good agreement with experimental FTIR spectra for triazole-containing compounds. nih.gov The calculated frequencies correspond to the vibrational modes of the molecule, including stretching, bending, and torsional motions.
For this compound, a computational analysis would predict characteristic vibrational frequencies for its distinct functional groups. The potential energy distribution (PED) analysis can then be used to make a detailed assignment for each calculated vibrational band. nih.gov
Key predicted IR bands for this compound would include:
O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.
C=O stretch: A strong absorption from the carbonyl group of the carboxylic acid.
C-H stretches: Associated with the aliphatic butanoic acid chain and the triazole ring.
N-H stretch: Corresponding to the N-H bond in the 1H-1,2,3-triazole ring.
C=C and C=N stretches: Vibrations originating from the aromatic triazole ring. researchgate.net
Ring deformation modes: Characteristic vibrations of the triazole ring structure. researchgate.net
A comparison of calculated and experimental vibrational data for the parent 1,2,3-triazole molecule demonstrates the accuracy of these predictive methods.
Table 1: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for 1H-1,2,3-Triazole
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3500 |
| C-H Stretch | ~3100-3200 |
| Ring Vibrations | ~1000-1500 |
| Ring Deformation | ~800-1000 |
Note: This table is illustrative, based on general data for the 1,2,3-triazole ring. researchgate.netrsc.org Specific frequencies for the title compound require a dedicated calculation.
Electronic (UV-Vis) Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Vis light. nih.gov
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorbance (λmax). The primary electronic transitions are expected to be π → π* transitions within the 1,2,3-triazole ring. The butanoic acid moiety is a saturated chain and is not expected to have significant absorption in the standard UV-Vis range (200-800 nm). Studies on the parent 1H-1,2,3-triazole have shown a maximal UV absorption cross-section at approximately 206 nm. rsc.org The presence of the butanoic acid substituent may cause a slight shift in this absorption band. The solvent environment can also influence the λmax, an effect that can be modeled computationally.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for understanding the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and reaction energy profiles.
The most common synthetic route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net The synthesis of this compound would likely involve the reaction of an appropriate azide (B81097) with hex-5-ynoic acid.
Computational studies, typically using DFT, can elucidate the stepwise mechanism of this reaction. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials (azide and alkyne) and the final triazole product.
Identifying Intermediates: Locating stable intermediates along the reaction pathway, such as copper-acetylide complexes. researchgate.net
Finding Transition States (TS): Searching for the saddle points on the potential energy surface that connect reactants, intermediates, and products. This is the highest energy point along a reaction coordinate.
Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactant and product.
For the CuAAC synthesis of the title compound, transition state analysis would provide the activation energies for key steps, such as the formation of the copper-acetylide intermediate and the subsequent cyclization with the azide, thereby identifying the rate-determining step of the reaction.
The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using two primary approaches:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally expensive but can capture specific solvent-solute interactions, such as hydrogen bonding, which may be crucial for stabilizing transition states or intermediates.
For the synthesis of this compound, computational modeling could be used to compare the reaction energy profiles in different solvents (e.g., water, DMF, t-BuOH/water mixtures) commonly used for CuAAC reactions. mdpi.com This would help in understanding why certain solvents accelerate the reaction and can guide the selection of optimal experimental conditions.
Molecular Modeling for Ligand-Target Interactions
The 1,2,3-triazole scaffold is a prominent feature in many pharmacologically active molecules. researchgate.net Molecular modeling techniques like docking and molecular dynamics are essential for predicting and analyzing how ligands such as this compound might interact with biological macromolecules like proteins or enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule. The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a source like the Protein Data Bank) and generating a low-energy 3D conformation of the ligand, this compound.
Docking Simulation: Using a docking algorithm (e.g., AutoDock) to systematically sample different positions and orientations of the ligand within the binding site of the receptor.
Scoring and Analysis: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
While no specific docking studies for this compound have been reported, studies on structurally similar triazole derivatives show that the triazole ring and associated functional groups are adept at forming specific interactions. For instance, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The carboxylic acid group of the title compound is a potent hydrogen bond donor and acceptor and can form strong salt bridges with positively charged amino acid residues like Lysine or Arginine.
Table 2: Illustrative Molecular Docking Results for Triazole Derivatives Against Various Protein Targets
| Triazole Derivative Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole-acetamide hybrid | c-kit tyrosine kinase | Not Specified | -176.749 | nih.gov |
| 1,2,3-Triazole-sulfonamide hybrid | Aromatase (CYP19A1) | Met374, Ser478 | Not Specified (IC50 = 0.2µM) | nih.gov |
| Hybrid 1,2,3- and 1,2,4-Triazoles | InhA (M. tuberculosis) | Gly96, Thr196, Gly14 | -8.47 | mdpi.com |
| Triazolyl pyridine (B92270) sulfonamide | Carbonic Anhydrase IX | Not Specified | Not Specified | mdpi.com |
This table presents data for various triazole derivatives to illustrate the application of molecular docking and the types of interactions observed. The specific interactions of this compound would depend on the target protein.
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations can model the dynamic behavior of the system over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules.
For this compound, MD simulations would be used to:
Assess Binding Stability: Starting from a docked pose, an MD simulation can assess whether the ligand remains stably bound in the active site over a period of nanoseconds to microseconds. The Root Mean Square Deviation (RMSD) of the ligand's position is often monitored to evaluate stability.
Analyze Conformational Changes: The simulation reveals the flexibility of the ligand and the protein binding site. It can show how the butanoic acid chain adopts different conformations to optimize its interactions within the binding pocket.
Refine Binding Poses: MD simulations can refine the initial docked pose to a more energetically favorable and realistic binding mode.
Calculate Binding Free Energy: Advanced techniques like MM/PBSA or free energy perturbation can be used with MD trajectories to provide a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities.
MD simulations on related triazole-hydroxamic acid complexes with histone deacetylase-2 have shown average RMSD values between 1.62 Å and 2.69 Å, indicating stable binding of the ligands in the active site over the simulation time. ajchem-a.com A similar approach would provide crucial insights into the stability and dynamics of this compound when complexed with a biological target.
Mechanistic Studies of Chemical Reactivity and Transformation
Investigation of 1,3-Dipolar Cycloaddition Reaction Mechanisms for Triazole Formation
The synthesis of the 1,2,3-triazole core of 4-(1H-1,2,3-Triazol-4-yl)butanoic acid is most commonly achieved through a 1,3-dipolar cycloaddition, a powerful class of reactions for forming five-membered heterocycles. wikipedia.org The seminal work by Rolf Huisgen established the thermal cycloaddition of an azide (B81097) and an alkyne, which proceeds via a concerted pericyclic mechanism. wikipedia.orgnih.gov However, this thermal process often requires high temperatures and can result in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility for specific products like the target compound. nih.gov
The advent of "click chemistry" introduced catalyzed versions of this reaction that offer significant rate acceleration and, crucially, high regioselectivity. jetir.orgorganic-chemistry.org The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for selectively synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The mechanism of CuAAC is distinct from the thermal reaction, involving a stepwise process. It is initiated by the formation of a copper(I) acetylide intermediate. nih.govnih.gov This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring before reductive elimination yields the 1,4-triazole product exclusively. nih.gov The reaction is notable for its mild conditions, often running at room temperature in aqueous solutions, and its tolerance of a wide array of functional groups. jetir.orgorganic-chemistry.org
In contrast, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the opposite 1,5-regioisomer. organic-chemistry.orgorganic-chemistry.org The mechanism of RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.org Subsequent reductive elimination releases the 1,5-disubstituted triazole. organic-chemistry.org This complementary regioselectivity makes catalyzed cycloadditions a highly versatile tool in synthetic chemistry. nih.gov
Table 1: Comparison of 1,3-Dipolar Cycloaddition Methods for Triazole Synthesis
| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Catalyst | None | Cu(I) salts (e.g., CuSO₄/ascorbate, CuI) | Ru(II) complexes (e.g., Cp*RuCl) organic-chemistry.org |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers nih.gov | Exclusively 1,4-disubstituted nih.govjetir.org | Exclusively 1,5-disubstituted organic-chemistry.orgorganic-chemistry.org |
| Reaction Conditions | High temperatures nih.gov | Room temperature, often aqueous organic-chemistry.org | Ambient to moderate temperatures organic-chemistry.org |
| Reaction Rate | Slow | Highly accelerated (10⁷ to 10⁸-fold) jetir.orgorganic-chemistry.org | Accelerated |
| Mechanism | Concerted pericyclic wikipedia.org | Stepwise, via copper acetylide nih.govnih.gov | Stepwise, via ruthenacycle intermediate organic-chemistry.orgorganic-chemistry.org |
| Substrate Scope | Broad | Terminal alkynes nih.gov | Terminal and internal alkynes organic-chemistry.orgnih.gov |
Functional Group Transformations of the Butanoic Acid Moiety
The butanoic acid side chain of this compound offers a versatile handle for further chemical modification, primarily through reactions of the carboxylic acid group. Standard transformations such as esterification and amidation are readily achievable.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. A highly chemoselective method utilizes imidazole (B134444) carbamates, such as methyl imidazole carbamate (B1207046) (MImC). organic-chemistry.org This reaction proceeds by activating the carboxylic acid through the formation of an acylimidazole intermediate, which is then susceptible to nucleophilic attack by an alcohol. organic-chemistry.org This method is valued for its high yields and tolerance of other functional groups. researchgate.net
Amidation: The synthesis of amides from the butanoic acid moiety is a key transformation for creating analogues with diverse properties. Direct condensation with an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated using coupling reagents. Imidazole ureas have been developed as effective reagents for direct amidation, including the formation of Weinreb amides. organic-chemistry.org This approach offers high chemoselectivity and is effective even for sterically demanding substrates. organic-chemistry.org
Table 2: Selected Functional Group Transformations of the Carboxylic Acid
| Transformation | Reagents and Conditions | Product | Notes |
| Esterification | R'OH, Acid catalyst (e.g., H₂SO₄), Heat | 4-(1H-1,2,3-Triazol-4-yl)butanoate ester | Classic Fischer esterification. |
| Esterification | Methyl imidazole carbamate (MImC), Polar solvent, Heat | Methyl 4-(1H-1,2,3-triazol-4-yl)butanoate | High chemoselectivity via an acylimidazole intermediate. organic-chemistry.org |
| Amidation | R'R"NH, Coupling agent (e.g., DCC, EDC), Base | N-substituted 4-(1H-1,2,3-triazol-4-yl)butanamide | Standard peptide coupling conditions. |
| Amidation | Imidazole ureas (e.g., WImC for Weinreb amides) | N-methoxy-N-methyl-4-(1H-1,2,3-triazol-4-yl)butanamide | Direct and chemoselective method. organic-chemistry.org |
Reactivity of the 1,2,3-Triazole Ring System (e.g., Halogenation, N-Alkylation)
The 1,2,3-triazole ring is an aromatic heterocycle, but it possesses unique reactivity, allowing for selective functionalization.
Halogenation: Direct halogenation of the triazole ring can be achieved. For instance, an efficient and metal-free method for the oxidative halogenation of 4-aryl-1,2,3-triazoles has been developed using potassium halides (KBr, KCl, KI) in conjunction with Oxone as an oxidant. rsc.org This reaction proceeds under mild, ambient temperature conditions and allows for the introduction of chloro, bromo, or iodo substituents onto the C5 position of the triazole ring.
N-Alkylation: The 1,4-disubstituted 1,2,3-triazole ring has two available nitrogen atoms (N2 and N3) for alkylation, in addition to the N1 atom of the tautomeric NH form. The regioselectivity of N-alkylation is influenced by the nature of the alkylating agent and the reaction conditions. mdpi.com Studies on similar 4-substituted triazoles have shown that alkylation can lead to a mixture of N1, N2, and N3 isomers. However, for 4,5-disubstituted triazoles, alkylation often directs to the N2 position due to steric hindrance from the existing substituents. scielo.br In some cases, specific reaction conditions can be tuned to favor the formation of the N2-alkylated product, which can have distinct chemical and physical properties compared to its N1 or N3 counterparts. mdpi.comscielo.br
Regioselectivity and Stereoselectivity in Synthesis
As discussed in section 4.1, regioselectivity is a critical aspect of the synthesis of this compound. The choice of catalyst for the azide-alkyne cycloaddition reaction dictates the substitution pattern of the resulting triazole ring. The CuAAC reaction is the method of choice for obtaining the 1,4-disubstituted isomer required for the target compound, demonstrating near-perfect regioselectivity. nih.govthieme-connect.de This high level of control is a key advantage of the catalyzed "click" reaction over the traditional thermal Huisgen cycloaddition. organic-chemistry.orgnih.gov
Stereoselectivity becomes relevant when chiral centers are present in the precursors or are introduced in subsequent reactions. For the synthesis of the parent compound from achiral precursors (e.g., 5-hexynoic acid and an azide source), no stereocenters are formed. However, if the butanoic acid chain or a substituent on the triazole ring were to be functionalized, for example, via an asymmetric reaction, the stereochemical outcome would be a critical consideration.
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound and its derivatives allows for potential intramolecular reactions.
Intramolecular Cyclization: The presence of the butanoic acid chain creates the possibility of intramolecular cyclization. For example, activation of the carboxylic acid in a derivative could lead to cyclization onto one of the triazole nitrogen atoms to form a fused bicyclic system. Such cyclizations are known in related heterocyclic systems. nih.gov A Lewis acid-catalyzed intramolecular nucleophilic cyclization of methylenecyclopropane-triazoles has been shown to produce six- and seven-membered heterocycles containing a triazole ring. thieme-connect.de
Rearrangement Processes: 1,2,3-triazoles can undergo various rearrangement reactions, often under thermal or acidic conditions. The Dimroth rearrangement is a well-known isomerization of 1,2,3-triazoles, typically involving the exchange of a substituent between an exocyclic nitrogen and a ring nitrogen atom. beilstein-journals.org Furthermore, N-acylated 1,2,3-triazoles are known to undergo denitrogenative transformations. nih.gov Under acidic conditions, these intermediates can cleave to form vinyl cation intermediates, which can then undergo cyclization or other rearrangements, leading to diverse molecular scaffolds like cyclopentenones or oxazoles. nih.govnih.gov While these specific reactions may require derivatization of the parent compound, they illustrate the potential for complex rearrangement pathways within the 1,2,3-triazole system.
Biological Activities and Mechanistic Insights in Vitro Research
Enzyme Inhibition and Activation Profiles
The 1,2,3-triazole nucleus, a core component of the subject compound, has been incorporated into various molecular structures to probe their effects on a range of enzymes. These studies provide foundational knowledge on the structure-activity relationships that govern the biological effects of this class of compounds.
Derivatives incorporating the triazole scaffold have demonstrated notable inhibitory activity against urease, a hydrolase enzyme. In one study, a series of nih.govacs.orgnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazole derivatives were synthesized and evaluated for their urease inhibitory potential. Several of these compounds exhibited potent inhibition, with IC50 values ranging from 0.87 to 8.32 µM, significantly lower than that of the standard inhibitor thiourea (B124793) (IC50 = 22.54 µM). mdpi.com Kinetic studies of the most active compound from this series identified a competitive mode of inhibition. mdpi.com Another study on triazole-tetrahydropyrimidinone(thione) hybrids also reported urease inhibitory activity, with the most potent compound showing an IC50 value of 25.02 μM, which was comparable to thiourea. nih.gov These findings suggest that the triazole moiety can serve as a key structural feature for the design of effective urease inhibitors.
Table 1: In Vitro Urease Inhibitory Activity of Selected Triazole Derivatives
| Compound Class | Most Potent IC50 (µM) | Standard Inhibitor (IC50 µM) | Reference |
| nih.govacs.orgnih.govTriazolo[3,4-b] nih.govnih.govnih.govthiadiazoles | 0.87 ± 0.09 | Thiourea (22.54 ± 2.34) | mdpi.com |
| Triazole-tetrahydropyrimidinone(thione) hybrids | 25.02 | Thiourea (22.32) | nih.gov |
The 1,2,3-triazole scaffold has been extensively investigated for its role in the inhibition of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. A novel series of 1,2,3-triazole-5-carboximidamide derivatives were shown to be potent DPP-4 inhibitors, with some compounds displaying IC50 values as low as 6.57 nM and 6.75 nM. mdpi.comtandfonline.com In another study, xanthine (B1682287) derivatives incorporating a 1,2,3-triazole moiety also demonstrated significant DPP-4 inhibition, with the most active compound having an IC50 value of 16.34 nM. mdpi.com Furthermore, research into triazolo[5,1-c] nih.govacs.orgnih.govtriazine derivatives identified a compound with an IC50 of 28.05 μM against DPP-4, showcasing greater selectivity over related peptidases like DPP-8 and DPP-9. mdpi.com These studies underscore the versatility of the triazole ring in designing potent and selective DPP-4 inhibitors.
Table 2: In Vitro DPP-4 Inhibitory Activity of Various Triazole-Based Compounds
| Compound Series | Potent IC50 Values | Standard Drug (IC50) | Reference |
| 1,2,3-Triazole-5-carboximidamides | 6.57 nM, 6.75 nM, 14.75 nM | Sitagliptin (16.39 nM) | mdpi.com |
| 1,2,3-Triazole-based xanthine derivatives | 16.34 nM | Alogliptin (6.28 nM) | mdpi.com |
| Triazolo[5,1-c] nih.govacs.orgnih.govtriazine derivatives | 28.05 µM | Sitagliptin (0.018 µM) | mdpi.com |
| Triazole-based uracil (B121893) derivatives | 28.62 nM | - | nih.gov |
Triazole-containing compounds have emerged as a promising class of histone deacetylase (HDAC) inhibitors. Research on triazol-4-ylphenyl-bearing hydroxamate analogs revealed that these compounds act as pan-HDAC inhibitors, similar to the established drug SAHA (vorinostat). acs.orgscholarsresearchlibrary.com In a different study, novel hydroxamic acids that incorporate a 1-((1H-1,2,3-triazol-4-yl)methyl)-3-substituted-2-oxoindoline structure were synthesized. nih.gov Biological evaluation of these compounds showed potent cytotoxicity against several human cancer cell lines, with some derivatives being up to 10 times more potent than SAHA. nih.gov Specifically, one compound from this series demonstrated significant inhibitory effects against HDAC1, HDAC2, HDAC6, and HDAC8, with potency comparable to or slightly greater than SAHA. nih.gov Another click-chemistry-based approach led to the synthesis of a triazole derivative that inhibited HDAC1 with an IC50 value of 104 ± 30 nM. mdpi.com
Table 3: In Vitro HDAC Inhibitory Activity of Selected Triazole Derivatives
| Compound Class | Target/Activity | IC50 Values | Reference |
| Triazol-4-ylphenyl bearing hydroxamates | Pan-HDAC inhibitor | Not specified | acs.orgscholarsresearchlibrary.com |
| 1-((1H-1,2,3-Triazol-4-yl)methyl)-3-substituted-2-oxoindoline hydroxamic acids | HDAC1, HDAC2, HDAC6, HDAC8 | Comparable to SAHA | nih.gov |
| (E)-3-(1-cinnamyl-1H-1,2,3-triazol-4-yl)-N-hydroxyacrylamide | HDAC1 | 104 ± 30 nM | mdpi.com |
Derivatives containing the 1H-1,2,3-triazole moiety have been evaluated for their inhibitory effects on carbonic anhydrase-II (CA-II), a zinc metalloenzyme. A study involving a series of 1H-1,2,3-triazole analogs reported significant inhibitory potential against both bovine (bCA-II) and human (hCA-II) forms of the enzyme. nih.gov For bCA-II, the most potent compounds exhibited IC50 values in the range of 11.1–17.8 µM. nih.gov Against hCA-II, leading compounds showed IC50 values between 10.9–18.5 µM. nih.gov Kinetic analysis revealed that these compounds act as competitive inhibitors for both enzymes. nih.gov These findings indicate that the 1H-1,2,3-triazole scaffold is a significant contributor to the observed CA-II inhibitory activity. nih.gov
Table 4: In Vitro Carbonic Anhydrase-II Inhibitory Activity of 1H-1,2,3-Triazole Analogs
| Enzyme Source | IC50 Range of Potent Compounds (µM) | Inhibition Type | Reference |
| Bovine (bCA-II) | 11.1–17.8 | Competitive | nih.gov |
| Human (hCA-II) | 10.9–18.5 | Competitive | nih.gov |
The triazole nucleus has been incorporated into various molecular frameworks to explore inhibition of bacterial DNA gyrase, a type II topoisomerase. While direct studies on 4-(1H-1,2,3-Triazol-4-yl)butanoic acid are not prominent, research on other triazole-containing structures provides insight into the potential of this scaffold. For instance, a series of novel 1,2,3-triazole-linked ciprofloxacin-chalcones were found to inhibit human topoisomerase I & II. Another study described original triazole-containing inhibitors targeting Mycobacterium tuberculosis (Mtb) DNA gyrase, with one compound showing more potency than the reference drug gepotidacin. nih.gov Furthermore, docking simulations of certain triazole-chalcone conjugates suggested they may feasibly inhibit E. coli topoisomerase II DNA Gyrase B. nih.gov These studies, while on structurally different molecules, highlight the utility of the triazole moiety in the design of DNA gyrase and topoisomerase inhibitors.
The inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes. The triazole scaffold has been featured in the design of α-amylase inhibitors. A review has highlighted that molecular hybrids combining triazole moieties with other heterocyclic rings show promise as α-amylase inhibitors. A study on novel 1,2,4-triazole-based derivatives identified compounds with potent dual inhibitory activity against α-amylase and α-glucosidase. The most active compounds in this series demonstrated potent α-amylase inhibition with IC50 values of 0.19 ± 0.01 μg/mL and 0.26 ± 0.01 μg/mL. These findings suggest that the triazole core can be a valuable component in the development of new agents for diabetes management.
Table 5: In Vitro α-Amylase Inhibitory Activity of 1,2,4-Triazole (B32235) Derivatives
| Compound | IC50 (µg/mL) | Reference |
| 4 | 0.19 ± 0.01 | |
| 10 | 0.26 ± 0.01 |
Receptor Binding and Ligand-Receptor Interaction Studies
Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its type A receptors (GABA(_A)) are important therapeutic targets for conditions like anxiety and epilepsy. nih.gov These receptors are ligand-gated ion channels, typically composed of five subunits (e.g., two α, two β, and one γ). nih.govmdpi.com
There is no specific research available that identifies this compound as a ligand for GABA receptors. The study of GABA(_A) receptor ligands is extensive, with many compounds, such as benzodiazepines, binding to allosteric sites at the interface of receptor subunits. nih.govresearchgate.net The structural requirements for binding are highly specific, and while diverse chemical scaffolds can interact with these receptors, a direct link to the this compound structure has not been established in the reviewed literature. nih.govmdpi.com
General protein binding affinity studies for this compound are not widely documented. The binding of a compound to proteins, particularly plasma proteins like albumin, is a critical parameter in pharmacology but falls outside the scope of specific receptor interactions. Research on related structures, such as indole-based oxadiazole scaffolds with butamide side chains, has been conducted in the context of other targets, but this does not directly inform on the binding profile of the subject compound. researchgate.net
The Trans-activation response element (TAR) is a structured RNA element found in the 5' untranslated region of the HIV-1 genome that is crucial for viral replication. Molecules that can bind to TAR RNA and disrupt its interaction with viral proteins are of interest as potential antiviral agents.
While studies on this compound itself are absent, research has been conducted on nucleopeptides where nucleobases are attached to an amino acid side chain via a 1,4-linked-1,2,3-triazole. mdpi.com These synthetic compounds, which merge the features of peptides and nucleic acids, have been designed to recognize and bind to RNA structures like TAR. In one study, a hexanucleopeptide containing a triazole linker designed to complement the outer loop of TAR RNA demonstrated a moderate binding affinity, with a dissociation constant (K_d) of approximately 256 µM. mdpi.com This indicates that the 1,2,3-triazole can serve as a stable and effective linker in designing molecules that target RNA structures, although it does not confirm any intrinsic binding activity for this compound alone. mdpi.com
Antimicrobial Efficacy and Underlying Mechanisms (In Vitro)
The 1,2,3-triazole moiety is a well-established pharmacophore in the development of antimicrobial agents due to its ability to engage in hydrogen bonding and dipole interactions. beilstein-journals.org Numerous derivatives incorporating this ring system have been synthesized and tested against a range of bacterial and fungal pathogens. beilstein-journals.orgscielo.org.mxmdpi.com
Although specific minimum inhibitory concentration (MIC) data for this compound is not available, related compounds have shown significant antimicrobial potential. For instance, a series of 1H-1,2,3-triazole derivatives of metronidazole (B1676534) were synthesized and showed potent inhibition of fungal growth and higher bacterial growth-inhibiting effects compared to the parent compound. beilstein-journals.org Similarly, novel oleanane-type triterpene conjugates with a 1H-1,2,3-triazole fragment displayed notable fungicidal activity against several plant-pathogenic fungi, with some derivatives showing over 83% inhibition against Sclerotinia sclerotiorum at a concentration of 50 µg/mL. mdpi.com Other studies on nalidixic acid-based 1,2,4-triazoles have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Table 3: Illustrative In Vitro Antimicrobial Activity of Various Triazole Derivatives This table shows data for related triazole compounds to highlight the antimicrobial potential of the chemical class.
| Compound Class | Test Organism | Activity Metric | Result |
| Metronidazole-1,2,3-triazole hybrid (5c) | Candida albicans | Zone of Inhibition (mm) | 16 |
| Metronidazole-1,2,3-triazole hybrid (5e) | Aspergillus niger | Zone of Inhibition (mm) | 17 |
| Metronidazole-1,2,3-triazole hybrid (5b) | Staphylococcus aureus | Zone of Inhibition (mm) | 14 |
| Oleanane-1,2,3-triazole conjugate (1e) | Sclerotinia sclerotiorum | Inhibition Rate (%) | 83.1 |
| Oleanane-1,2,3-triazole conjugate (2f) | Fusarium graminearum | Inhibition Rate (%) | 79.2 |
Source: Data compiled from studies on novel triazole derivatives. beilstein-journals.orgmdpi.com
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
No specific studies detailing the in vitro antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains were identified in the current body of scientific literature. While the broader class of triazoles has been investigated for antibacterial properties, data specific to this butanoic acid derivative is not available.
Antifungal Activity
There are no available research findings on the in vitro antifungal activity of this compound. Studies on other triazole derivatives have shown antifungal potential, but these findings cannot be directly attributed to the specified compound.
Antiviral Properties
Information regarding the in vitro antiviral properties of this compound is not present in the reviewed scientific literature. Research on the antiviral effects of triazole compounds is an active area, but specific data for this molecule has not been published.
Antitubercular Activity against Mycobacterium tuberculosis
No studies were found that specifically investigate the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis.
Antiproliferative Effects and Cellular Mechanisms (In Vitro)
Cytotoxicity in Cancer Cell Lines
There is no published research detailing the cytotoxic effects of this compound on any cancer cell lines. Consequently, no data tables on its antiproliferative activity can be provided.
Mechanistic Investigations of Cell Growth Inhibition
As there are no primary studies on the cytotoxic effects of this compound, no mechanistic investigations into its potential for cell growth inhibition have been reported.
Anti-Inflammatory and Antioxidant Properties (In Vitro)
The 1,2,3-triazole nucleus is a key structural motif in a variety of compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory and antioxidant effects. nih.govmdpi.com In vitro studies have demonstrated that derivatives containing this heterocyclic system can modulate pathways associated with inflammation and oxidative stress.
The anti-inflammatory potential of triazole derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins. nih.govmdpi.com For instance, certain 1,2,4-triazole derivatives have shown potent and selective inhibition of COX-2 over COX-1, an important characteristic for anti-inflammatory agents. mdpi.com One such derivative demonstrated activity comparable to the selective COX-2 inhibitor celecoxib (B62257) in in vitro assays. mdpi.com The butanoic acid moiety itself is also recognized for its anti-inflammatory properties, with studies on butyrate (B1204436) derivatives showing a reduction in the production of pro-inflammatory cytokines like TNF-α in lipopolysaccharide (LPS)-challenged porcine alveolar macrophages. mdpi.com This suggests that a compound combining both the triazole ring and a butanoic acid chain could possess significant anti-inflammatory capabilities.
In the context of antioxidant activity, triazole-containing compounds have been evaluated using various in vitro assays that measure their ability to scavenge free radicals. mdpi.comnih.govbiointerfaceresearch.com Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests are commonly employed. mdpi.com Studies on 4-(1H-triazol-1-yl)benzoic acid hybrids showed that some derivatives exhibit potent free radical scavenging properties, with a thioether derivative showing an 89.95% scavenging effect in the DPPH assay at a concentration of 100 µg/mL. mdpi.com Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed promising antioxidant activity, with DPPH radical scavenging values reaching up to 73.5% at a 10 µM concentration. nih.gov The mechanism of action is often attributed to the ability of these compounds to act as hydrogen or electron donors to neutralize free radicals. mdpi.com
| Compound Class | Assay | Activity/Result | Reference |
|---|---|---|---|
| 4-(1H-Triazol-1-yl)benzoic Acid Hybrids | DPPH Radical Scavenging | Up to 89.95% scavenging at 100 µg/mL | mdpi.com |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | DPPH Radical Scavenging | Up to 73.5% scavenging at 10 µM | nih.gov |
| 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | Hydroxyl Radical Scavenging (UV-induced radiolysis) | Strong scavenging activity | biointerfaceresearch.com |
| 4-(1H-Triazol-1-yl)benzoic Acid Hybrids | ABTS Radical Scavenging | Up to 88.59% scavenging at 100 µg/mL | mdpi.com |
Bioisosteric Applications and Functional Mimicry
The 1,2,3-triazole ring is a highly versatile scaffold in medicinal chemistry, frequently employed as a bioisostere—a chemical substituent that can be interchanged with another to retain or enhance biological activity while modifying physicochemical properties. researchgate.netresearchgate.net Its stability towards metabolic degradation, oxidation, and hydrolysis makes it an attractive replacement for more labile functional groups. researchgate.netunimore.it
The 1,2,3-triazole ring, particularly when substituted with a hydroxyl group, can serve as an effective bioisostere for the carboxylic acid functional group. nih.govresearchgate.net The N-H protons of the triazole ring exhibit acidity, and the ring itself can participate in hydrogen bonding and other non-covalent interactions in a manner that mimics a carboxylate group at a biological target. nih.govnih.gov The 4-hydroxy-1,2,3-triazole moiety, for example, has been successfully used as a carboxylic acid surrogate in the design of analogues of γ-aminobutyric acid (GABA). nih.govresearchgate.net This bioisosteric replacement can be advantageous for improving properties such as cell permeability. researchgate.net While less common than its use as an amide bond mimic, the application of triazoles as carboxylic acid isosteres is a valuable strategy in drug design. unimore.it
The most predominant bioisosteric application of the 1,2,3-triazole ring is as a replacement for the amide bond. unimore.itnih.gov The triazole ring shares several key characteristics with the trans-amide bond, including a similar size, planarity, dipole moment, and hydrogen bond accepting capacity. nih.gov However, unlike the amide bond, the triazole ring is not susceptible to cleavage by proteases, which enhances the metabolic stability of the resulting molecule. researchgate.net
Beyond amide bonds, the triazole ring can also effectively mimic other five-membered nitrogen-containing heterocyclic rings such as imidazole (B134444), oxazole, pyrazole, and thiazole. researchgate.netunimore.it This mimicry allows medicinal chemists to explore the chemical space around a lead compound, potentially improving its binding affinity, selectivity, or pharmacokinetic profile on a case-by-case basis. unimore.it The triazole can also act as a rigid linker unit to connect two distinct pharmacophores, creating novel bifunctional agents. researchgate.net
Structure-Activity Relationship (SAR) Analysis from Biological Evaluation
Structure-activity relationship (SAR) studies of 1,2,3-triazole derivatives have provided crucial insights into how molecular modifications influence their biological properties. tandfonline.com Research on a series of flexible triazolylbutanoic acid derivatives as inhibitors of the uric acid transporter 1 (URAT1) offers a particularly relevant SAR analysis for the scaffold of this compound. nih.gov
In this study, a systematic exploration of the triazolylbutanoic acid core revealed several key structural requirements for potent inhibitory activity. nih.gov The length and nature of the linker between the triazole and an aromatic moiety were found to be critical. The SAR analysis led to the discovery of a derivative, 1q , which was 31 times more potent than the parent drug lesinurad (B601850). nih.gov
Key findings from the SAR study include:
The Butanoic Acid Chain: The methylene (B1212753) (CH₂) linker in the butanoic acid portion was found to be preferable to a sulfur atom (thioether), leading to a threefold increase in activity. nih.gov This indicates that the specific composition of the four-carbon chain is crucial for optimal interaction with the biological target.
Substituents on the Aromatic Ring: The position and nature of substituents on a terminal aromatic ring significantly impacted activity. For instance, moving a bromine substituent from the 4-position to the 3-position of a phenyl ring attached to the triazole nitrogen resulted in a substantial increase in potency. nih.gov
The Linker between Triazole and Aromatic Group: The length and flexibility of the linker connecting the triazole ring to another pharmacophore were shown to be determining factors for activity. A flexible linker in compound 1q was identified as a key feature for its high potency. nih.gov
This detailed analysis underscores the importance of the spatial arrangement and electronic properties of substituents on the triazolylbutanoic acid scaffold for achieving high biological potency. nih.govnih.gov
| Structural Modification | Observation | Impact on In Vitro Activity | Reference |
|---|---|---|---|
| Replacement of S atom in linker with CH₂ | The butanoic acid scaffold was more active than the thioacetic acid scaffold. | 3-fold increase | nih.gov |
| Position of Br on phenyl ring (at N1 of triazole) | Moving the Br from para to meta position. | Significant increase | nih.gov |
| Introduction of a flexible linker | The scaffold of compound 1q , incorporating a flexible linker, showed the highest potency. | 31-fold more potent than lesinurad | nih.gov |
| Substitution at C-4 of the triazole ring | In oleanolic acid derivatives, substitution at C-4 of the triazole with a hydroxymethyl group favored anticancer activity. | Increased activity | nih.gov |
Applications in Medicinal Chemistry Research and Development
Utility as a Versatile Building Block in Pharmaceutical Synthesis
The 4-(1H-1,2,3-triazol-4-yl)butanoic acid structure is recognized as a valuable building block in the synthesis of complex pharmaceutical molecules. The 1,2,3-triazole ring is chemically stable, resistant to metabolic degradation, and capable of forming hydrogen bonds and dipole interactions, which can enhance binding affinity to biological targets. This moiety is often introduced using the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, which allows for the efficient and regioselective linking of molecular fragments under mild conditions.
The presence of both the triazole ring and a terminal carboxylic acid group on a flexible four-carbon linker makes this compound a bifunctional scaffold. The carboxylic acid can be readily converted into amides, esters, or other functional groups, enabling the attachment of various bioactive units. mdpi.commdpi.com This versatility allows medicinal chemists to systematically modify structures and create large libraries of diverse compounds for high-throughput screening, accelerating the discovery of new drug candidates. beilstein-journals.orgresearchgate.net
Development of Lead Compounds for Various Therapeutic Areas
The scaffold of this compound has been instrumental in the development of lead compounds for a wide range of diseases. The 1,2,3-triazole core is often used as a bioisostere for amide bonds, offering improved pharmacokinetic properties. By modifying this core structure, researchers have successfully generated derivatives with significant biological activity. These efforts have yielded promising candidates in therapeutic areas including oncology, infectious diseases, neurology, and metabolic disorders, demonstrating the broad applicability of this chemical framework in drug discovery. mdpi.comnih.govmdpi.com
Contribution to New Antifungal Agent Discovery
The triazole core is a well-known pharmacophore in many commercial antifungal drugs, such as fluconazole (B54011) and voriconazole, which contain a 1,2,4-triazole (B32235) ring. nih.govmdpi.comresearchgate.net Inspired by this success, researchers have also investigated the 1,2,3-triazole isomer as a source of new antifungal agents. nih.govmdpi.com
In one notable study, novel derivatives were synthesized by coupling natural products like carnosic acid and carnosol (B190744) with various substituted 1,2,3-triazole moieties. mdpi.com Several of the resulting hybrid molecules displayed significant inhibitory activity against pathogenic fungi, including Candida albicans and Cryptococcus neoformans. mdpi.com The findings indicate that the 1,2,3-triazole scaffold can be effectively utilized to create new compounds with potent antifungal properties, offering a potential avenue to combat drug-resistant fungal strains. mdpi.com
| Compound | Substituent on Triazole Ring | % Growth Inhibition of C. neoformans (at 250 µg/mL) |
|---|---|---|
| 22 | p-Bromobenzyl | 91% |
| 2 | Benzyl | 86% |
| 21 | p-Fluorobenzyl | 79% |
| 1 | Phenyl | 76% |
Role in Anticancer Agent Development
The 1,2,3-triazole ring is a privileged structure in the design of modern anticancer agents due to its ability to interact with various biological targets. mdpi.comnih.govresearchgate.net A number of derivatives built upon triazole scaffolds have shown potent activity against a range of human cancer cell lines.
For instance, a novel oleanolic acid derivative incorporating a 1-(4-fluorophenyl)-1H-1,2,3-triazole moiety (ZQL-4c) was found to exert powerful anticancer effects on breast cancer cells by inducing apoptosis and cell cycle arrest. nih.gov In other work, new 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and evaluated for their antiproliferative effects. mdpi.comnih.gov Several of these compounds were highly potent, inhibiting cancer cell growth with nanomolar efficacy. Compound 3h from this series was particularly effective against four different cancer cell lines. mdpi.comnih.gov These studies underscore the value of the 1,2,3-triazole framework as a basis for developing novel and potent oncology drugs.
| Compound | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) | UACC-62 (Melanoma) |
|---|---|---|---|---|
| 3h | 22 | 24 | 28 | 23 |
| Erlotinib (Reference) | 33 | 35 | 38 | 41 |
Exploration in Antiepileptic Drug Research
The triazole heterocyclic system is a key structural feature in several antiepileptic drugs (AEDs). biomedpharmajournal.org A prominent example is Rufinamide, a clinically approved anticonvulsant for treating seizures associated with Lennox-Gastaut syndrome, which is built on a 1,2,3-triazole core. mdpi.com Although Rufinamide is a carboxamide rather than a butanoic acid, its success validates the therapeutic potential of the 1,2,3-triazole scaffold in neurology.
Research into other triazole-based compounds has shown that their mechanism of action can involve the modulation of excitatory neurotransmission, a key process in seizure generation. nih.gov While much of the research in this area has focused on the 1,2,4-triazole isomer, which has produced many potent anticonvulsant candidates in preclinical models, the established role of Rufinamide highlights the importance of continued exploration of 1,2,3-triazole derivatives for novel central nervous system therapies. nih.govmdpi.commdpi.com
Novel Scaffolds for Metabolic Disorder Treatment
While research specifically targeting this compound for metabolic disorders is an emerging area, studies on closely related analogs have yielded highly promising results. Gout, a painful inflammatory condition, is caused by hyperuricemia, an excess of uric acid in the blood. A key target for treating hyperuricemia is the uric acid transporter 1 (URAT1).
A recent study aimed at discovering new URAT1 inhibitors identified a potent lead compound based on a flexible 1,2,4-triazolylbutanoic acid scaffold. nih.gov This compound proved to be 31 times more potent than the approved drug lesinurad (B601850) in vitro. nih.gov Although this molecule contains the 1,2,4-triazole isomer, its structure—a triazole ring connected to a butanoic acid chain—is strikingly similar to this compound. The butanoic acid portion serves as the critical anionic "headgroup" that interacts with the transporter. nih.govresearchgate.net This success strongly suggests that the this compound scaffold is a highly promising, yet underexplored, platform for designing novel agents to treat metabolic diseases like gout.
Derivatives, Analogues, and Hybrid Chemical Systems
Design Principles for Novel 1,2,3-Triazole-Butanoic Acid Derivatives
The design of novel derivatives based on the 1,2,3-triazole-butanoic acid framework is guided by several key principles aimed at modulating physicochemical properties and biological activity. The 1,2,3-triazole ring is a key structural element, often used to connect different pharmacophores, leading to hybrid molecules with potentially enhanced or novel biological activities. nih.govbohrium.com Its stability and the ability of its nitrogen atoms to form hydrogen bonds contribute to favorable interactions with biological targets. mdpi.comnih.gov
A primary design strategy involves molecular hybridization, where the triazole-butanoic acid moiety is combined with other known bioactive agents. bohrium.com This approach aims to create synergistic effects or multi-target compounds. The butanoic acid portion offers a handle for further modification or can interact with specific biological sites. The triazole ring itself is less susceptible to metabolic degradation, which can improve the pharmacokinetic profile of the resulting derivatives. frontiersin.org
Another principle is the use of the triazole as a bioisosteric replacement for other functional groups, which can alter the molecule's properties while maintaining its ability to interact with a biological target. The regioselectivity of the CuAAC reaction, which typically yields the 1,4-disubstituted isomer, is a critical aspect of the design, ensuring precise control over the final structure. nih.govacs.org Modifications often involve introducing various substituents onto the triazole ring or the butanoic acid chain to explore structure-activity relationships (SAR).
Synthesis and Characterization of Substituted Analogues
The synthesis of substituted analogues of 4-(1H-1,2,3-triazol-4-yl)butanoic acid and its derivatives predominantly relies on the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC). nih.govresearchgate.net This reaction involves the coupling of a terminal alkyne with an azide (B81097) to regiospecifically form a 1,4-disubstituted 1,2,3-triazole. acs.orgnih.gov For example, novel (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted tetrahydropyrimidine-5-carboxylates have been synthesized via the click reaction between dihydropyrimidinones bearing a terminal alkyne and various substituted aryl azides. nih.gov
The general synthetic approach often involves the preparation of precursor molecules containing either an azide or an alkyne functionality, which are then coupled in the key cycloaddition step. For instance, the synthesis of pyrazolin-N-thioamides containing a 1,2,3-triazole moiety starts from 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones, which are converted to chalcones and then reacted with thiosemicarbazide. nih.govresearchgate.net
Characterization of these newly synthesized analogues is crucial to confirm their chemical structures. A combination of spectroscopic techniques is routinely employed for this purpose. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR and ¹³C NMR are used to determine the proton and carbon framework of the molecule. nih.govnih.gov
Infrared (IR) spectroscopy: To identify the presence of specific functional groups. nih.gov
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. nih.govnih.gov
Single Crystal X-ray Diffraction: This technique provides definitive proof of the molecular structure and stereochemistry. nih.govnih.gov
Table 1: Spectroscopic Data for a Representative Substituted Analogue
| Technique | Observed Data for (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl) methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (7j) nih.gov |
|---|---|
| IR (KBr) ν/cm⁻¹ | 3,414, 2,960, 2,349, 1,712, 1,640, 1,323, 838, 792, 710 |
| ¹H NMR (400 MHz, DMSO) δ | 9.36 (s, 1H), 8.63 (s, 1H), 7.93–7.79 (m, 3H), 7.59 (d, J=7.9 Hz, 2H), 7.45–7.38 (m, 4H), 5.27–5.09 (m, 3H), 2.25 (s, 3H) |
| ¹³C NMR (101 MHz, DMSO) δ | 165.2, 152.2, 150.5, 149.5, 143.8, 127.5, 125.8, 125.8, 123.2, 122.8, 122.8, 117.3, 117.0, 98.4, 56.8, 54.1, 31.1, 23.1, 18.4 |
| LCMS | 441.2 (M⁺), 443.2 (M⁺+2) |
Conjugates and Hybrid Molecules Incorporating the Triazole-Butanoic Acid Moiety
Nucleopeptides are hybrid molecules that combine the features of peptides and nucleic acids, often designed to recognize RNA structures. nih.govresearchgate.net In this context, the 1,2,3-triazole ring serves as a robust linker to attach nucleobases to the side chains of amino acids. The synthesis of these complex molecules can be achieved through solid-phase synthesis, utilizing CuAAC to conjugate propargylated nucleobases with amino acids containing an azide group, such as Fmoc-L-azidohomoalanine (Fmoc-Aha). nih.gov This methodology allows for the creation of nucleopeptides where canonical nucleobases are attached via a 1,4-linked-1,2,3-triazole. nih.gov These triazole-linked nucleopeptides have been investigated for their ability to bind to specific RNA structures, such as the trans-activation response (TAR) element of HIV RNA. nih.gov The triazole linkage has been shown to influence the stability of nucleic acid duplexes. researchgate.netseela.net
Molecular hybridization has led to the development of complex molecules combining indole (B1671886), oxadiazole, and 1,2,3-triazole moieties. These heterocyclic systems are known to possess a range of biological activities, and their combination into a single molecule is a strategy to create novel anticancer agents. bohrium.comresearchgate.net The synthesis of these hybrids involves multi-step reaction sequences. For example, 1,2,3-triazole-4-carbohydrazides can be prepared and subsequently reacted with various reagents to introduce the oxadiazole and indole or other functionalities. bohrium.com The resulting hybrid compounds have been screened for their cytotoxic activity against various human cancer cell lines, such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), with some showing promising inhibitory properties. bohrium.comnih.govthesciencein.org
Pyrrole (B145914) and its derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov The incorporation of a pyrrole ring into a triazole-containing structure is a strategy to develop new therapeutic agents. For instance, a series of 1,2,3-triazole incorporated pyrrole derivatives have been synthesized and evaluated for their anticancer potential. researchgate.net The synthesis often involves click chemistry to link the two heterocyclic rings. The biological evaluation of these hybrids has shown that certain compounds exhibit considerable activity against various cancer cell lines. researchgate.net
Betulin (B1666924), a naturally occurring triterpene, and its derivatives are known for their wide range of biological activities, including antiviral and anticancer properties. nih.govnih.gov The conjugation of betulin with a 1,2,3-triazole ring has been explored to generate novel hybrid molecules with potentially improved pharmacological profiles. mdpi.com The synthesis of these hybrids is typically achieved through a 1,3-dipolar cycloaddition reaction between alkyne derivatives of betulin and various organic azides. nih.govnih.gov This approach has yielded a series of 1,4-disubstituted 1,2,3-triazoles linked to the betulin scaffold. nih.gov These hybrid compounds have been subjected to extensive biological screening, including evaluation of their cytotoxic activity against human cancer cell lines like T47D (ductal carcinoma) and MCF-7 (adenocarcinoma), as well as their antiviral and antimicrobial activities. nih.govnih.govresearchgate.net
Table 2: Examples of Betulin-Triazole Hybrid Activity
| Hybrid Type | Key Synthetic Reaction | Tested Biological Activity | Example Finding | Reference |
|---|---|---|---|---|
| 28-O-propynoylbetulin-triazoles | Cu(I)-catalyzed 1,3-dipolar cycloaddition | Anticancer, Antiviral, Antimicrobial | Bistriazole 6b showed an IC₅₀ of 0.05 μM against the T47D cancer cell line. | nih.gov |
| Betulinic acid-triazoles (C-30) | Click Chemistry | Antitumor (Leukemia) | Compound 15 showed an IC₅₀ value of 1.3 µM against the HL-60 leukemia cell line. | researchgate.net |
| Betulin-1,2,4-triazoles | Alkylation of triazole-thiol with brominated betulin | Anticancer | Exerted superior cytotoxic effects compared to the parent betulin compound. | mdpi.com |
Influence of Structural Modifications on Biological Activity and Selectivity
The biological activity and selectivity of compounds based on a 1,2,3-triazole core linked to a carboxylic acid moiety are profoundly influenced by structural modifications at several key positions: the triazole ring, the alkane linker, and the terminal carboxylic acid group. While direct SAR data for this compound is scarce, principles derived from related series of compounds, such as 1,2,3-triazole-4-carboxylic acids and their derivatives, offer valuable insights.
Modifications to the 1,2,3-Triazole Ring:
Substituents on the nitrogen atoms (N1) and the carbon atom (C5) of the 1,2,3-triazole ring are critical determinants of biological activity. The introduction of various functional groups can alter the molecule's polarity, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.
For instance, in studies of 1,2,3-triazole derivatives as inhibitors of enzymes like carbonic anhydrases, the nature of the substituent on the triazole ring plays a significant role in potency and isoform selectivity. A study on 1,2,3-triazole-based esters and carboxylic acids as carbonic anhydrase inhibitors revealed that derivatives with a 4-fluorophenyl appendage on the triazole ring were potent inhibitors of isoforms hCA IX and hCA XII. nih.gov This suggests that aryl or substituted aryl groups on the triazole ring of a molecule like this compound could impart significant biological activity.
Influence of the Alkanoic Acid Chain:
The length and rigidity of the linker between the triazole ring and the carboxylic acid can significantly impact biological activity. The butanoic acid chain in the target compound provides a degree of flexibility. Variations in this chain length (e.g., acetic, propanoic, or longer alkanoic acids) can alter the spatial orientation of the terminal carboxylic acid group relative to the triazole core. This can be crucial for optimal binding to a target protein.
In a series of 4-(1,2,3-triazole)phenol derivatives designed as macrophage migration inhibitory factor (MIF) inhibitors, the length of an aliphatic tail at the 4-position of the triazole was shown to have a clear structure-activity dependence. ubaya.ac.id An extension from a propyl to a pentyl or hexynyl group drastically improved inhibitory activity, indicating that the length of the alkyl chain is a key factor for target engagement. This principle can be extrapolated to suggest that modifying the butanoic acid chain in this compound could similarly modulate its biological effects.
Role of the Carboxylic Acid Group:
The carboxylic acid moiety is often a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor, or interacting with positively charged residues in a protein's active site. Esterification or amidation of the carboxylic acid group can have a profound effect on biological activity.
In the context of carbonic anhydrase inhibitors, carboxylic acid derivatives of 1,2,3-triazoles displayed micromolar inhibition, whereas the corresponding ester derivatives were less active. nih.gov This highlights the importance of the free carboxylic acid for this particular biological target. Conversely, in other contexts, converting the carboxylic acid to an ester or amide can improve cell permeability and bioavailability, acting as a prodrug strategy.
Hybrid Chemical Systems:
The concept of creating hybrid molecules by linking the this compound scaffold to other pharmacologically active moieties is a common strategy in drug discovery. For example, attaching this scaffold to known anticancer or antimicrobial agents could lead to hybrid compounds with enhanced or novel mechanisms of action. The 1,2,3-triazole ring is often used as a stable and biocompatible linker in such hybrid systems.
A study on 1,2,3-triazole/quinazoline-4-one hybrids demonstrated that these molecules could act as dual inhibitors of EGFR and BRAFV600E, important targets in cancer therapy. researchgate.net This underscores the potential for developing potent and selective therapeutic agents by creating hybrid systems based on the this compound core.
Data Table: General Structure-Activity Relationships of 1,2,3-Triazole Carboxylic Acid Analogs
Since specific data for this compound derivatives is not available, the following table summarizes the general trends observed for related 1,2,3-triazole alkanoic acid derivatives based on the available literature.
| Modification Site | Structural Change | General Influence on Biological Activity | Potential Impact on Selectivity |
| 1,2,3-Triazole Ring | Introduction of aryl/heteroaryl groups | Often enhances potency through additional binding interactions (e.g., pi-stacking). | Can significantly alter selectivity depending on the substitution pattern and the target protein's topology. |
| Introduction of small alkyl groups | Can modulate lipophilicity and steric interactions. | May fine-tune selectivity for different isoforms or related targets. | |
| Alkanoic Acid Chain | Varying chain length | Affects the spatial positioning of the carboxylic acid, which can be critical for optimal target binding. | The optimal chain length is often target-specific, providing a handle for improving selectivity. |
| Introduction of rigidity (e.g., double bonds) | Restricts conformational flexibility, which can lead to higher affinity if the rigid conformation is optimal for binding. | Can enhance selectivity by disfavoring binding to off-targets that require a different conformation. | |
| Carboxylic Acid Group | Conversion to ester or amide | Generally reduces activity where the free acid is crucial for binding, but can improve cell permeability. | Can be used as a prodrug strategy to improve pharmacokinetic properties and target delivery. |
| Replacement with bioisosteres (e.g., tetrazole) | Can maintain or improve biological activity while altering physicochemical properties like acidity and metabolic stability. | May alter the binding mode and selectivity profile. |
Role of 4 1h 1,2,3 Triazol 4 Yl Butanoic Acid in Supramolecular Chemistry Research
Design of Triazole-Based Receptors for Molecular Recognition
The 1,2,3-triazole ring is a key component in the design of synthetic receptors due to its distinct electronic properties. It possesses both hydrogen bond donor (the N-H group) and acceptor (the other two nitrogen atoms) sites, allowing for specific and directional interactions with guest molecules. The C-H group of the triazole ring can also participate in C-H···X hydrogen bonds, particularly with anions.
In the context of 4-(1H-1,2,3-triazol-4-yl)butanoic acid, the molecule can be incorporated into larger host structures. The butanoic acid group can be used as a reactive handle to attach the triazole unit to a pre-organized molecular scaffold, such as a calixarene (B151959) or a cyclodextrin. Once part of a larger structure, the triazole unit can be oriented to create a binding pocket, or cavity, that is complementary in size, shape, and chemical nature to a specific guest molecule. The recognition process relies on the cumulative effect of multiple noncovalent interactions between the host's triazole units and the guest.
| Receptor Component | Role in Molecular Recognition | Potential Guest Molecules |
| 1,2,3-Triazole N-H | Hydrogen Bond Donor | Anions (e.g., Cl⁻, Br⁻), Carboxylates |
| 1,2,3-Triazole Nitrogen Atoms | Hydrogen Bond Acceptor | Ammonium ions, Amides |
| 1,2,3-Triazole C-H | Weak Hydrogen Bond Donor | Anions, Aromatic systems |
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Other carboxylic acids, Amides, Alcohols |
Construction of Triazolium Macrocycles for Anion Binding
While this compound itself is a neutral triazole, it serves as a precursor for the synthesis of triazolium salts. Alkylation of one of the nitrogen atoms in the triazole ring results in a positively charged triazolium cation. This modification significantly enhances the hydrogen bond donating capacity of the adjacent C-H group, making it a powerful motif for binding anions.
Applications in Molecular Machines and Devices
Molecular machines are molecules or molecular assemblies that can perform machine-like movements (e.g., rotation, translation) in response to an external stimulus. The triazole ring is a valuable component in such systems, particularly in the construction of rotaxanes and catenanes. These are mechanically interlocked molecules where the triazole's ability to form stable noncovalent interactions is used to "thread" a macrocyclic ring onto a linear "axle" molecule and hold it in place.
The compound this compound can function as a building block for the axle component. The triazole unit can act as a "station" where the ring can reside, held by hydrogen bonds. The butanoic acid end can be modified to create a bulky "stopper" that prevents the ring from de-threading. By introducing different stimuli (e.g., changes in pH, light, or temperature), the strength of the interaction between the triazole station and the ring can be altered, causing the ring to move to a different station along the axle. This controlled motion at the molecular level is the basis of a molecular switch or shuttle.
Noncovalent Interactions in Supramolecular Assemblies
The utility of this compound in supramolecular chemistry is fundamentally governed by its capacity to engage in a variety of noncovalent interactions. These weak forces, when acting in concert, direct the self-assembly of molecules into larger, functional structures.
Hydrogen Bonding: This is the most significant interaction for this molecule. The carboxylic acid group is a classic hydrogen bonding motif, readily forming head-to-tail dimers with other carboxylic acid molecules. Furthermore, the triazole ring's N-H group acts as a hydrogen bond donor, while the other two nitrogen atoms are acceptors. This allows for the formation of extended one-dimensional chains or two-dimensional sheets in the solid state.
| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Role in Assembly |
| Hydrogen Bonding | -COOH with -COOH, Triazole N-H with N, Triazole N with donor | 15 - 40 | Primary driving force for self-assembly, directional control |
| π-π Stacking | Triazole ring with another aromatic ring | 5 - 10 | Stabilizes crystal packing, influences electronic properties |
| Dipole-Dipole | Polar C-N and N-N bonds of the triazole ring | 2 - 8 | Contributes to the overall lattice energy and molecular orientation |
| Van der Waals | Alkyl chain (-CH₂CH₂CH₂-) | < 5 | Space-filling, contributes to close packing in the solid state |
Advanced Analytical Method Development and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in "4-(1H-1,2,3-Triazol-4-yl)butanoic acid".
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of "this compound" exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Triazole CH | ~7.5-8.0 | Singlet | N/A |
| CH₂ adjacent to triazole | ~2.8-3.0 | Triplet | ~7.5 |
| CH₂ adjacent to COOH | ~2.4-2.6 | Triplet | ~7.5 |
| Central CH₂ | ~1.9-2.1 | Quintet/Multiplet | ~7.5 |
| COOH | ~12.0 | Broad Singlet | N/A |
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | ~175-180 |
| Triazole C4 | ~140-145 |
| Triazole C5 | ~120-125 |
| CH₂ adjacent to triazole | ~25-30 |
| CH₂ adjacent to COOH | ~30-35 |
| Central CH₂ | ~20-25 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" shows characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad |
| C-H stretch (Alkane) | 2950-2850 | Medium |
| C=O stretch (Carboxylic Acid) | 1750-1700 | Strong |
| C=C and C=N stretch (Triazole) | 1600-1450 | Medium-Weak |
| N-H stretch (Triazole) | 3200-3100 | Medium |
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like "this compound". It typically shows the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For this compound (molecular weight: 155.15 g/mol ), one would expect to observe ions at approximately m/z 156.07 (positive mode) or m/z 154.05 (negative mode).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of "this compound" (C₅H₇N₃O₂) can be confirmed, distinguishing it from other compounds with the same nominal mass.
Electron Ionization (EI-MS): This technique involves higher energy and can lead to fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. Common fragments for "this compound" might include the loss of the carboxylic acid group or fragmentation of the butyric acid chain.
Chromatographic Methods for Analysis and Purity Assessment
Chromatographic techniques are essential for separating "this compound" from impurities and for quantifying its presence in a mixture.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds. Method development for "this compound" would typically involve optimizing the following parameters:
Stationary Phase: A reversed-phase column, such as a C18 or C8, is commonly used for polar analytes.
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of impurities with different polarities.
Detection: A UV detector is suitable, as the triazole ring exhibits UV absorbance, typically around 210-220 nm.
A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for confirming the identity of the main peak in an HPLC chromatogram and for identifying unknown impurities.
In an LC-MS analysis of "this compound", the compound would first be separated on an HPLC column. The eluent from the column is then directed into the mass spectrometer, which provides mass information for the compounds as they elute. This allows for the confirmation that the peak at a specific retention time corresponds to the molecular weight of the target compound. Furthermore, the mass spectrometer can be used to obtain mass spectra of minor impurity peaks, aiding in their identification. The polar nature of triazole-containing carboxylic acids can present challenges in LC-MS analysis, but these can be overcome with appropriate chromatographic conditions and MS settings.
Crystallographic Analysis for Structural Elucidation (X-ray Diffraction)
The precise three-dimensional arrangement of atoms and molecules within a crystalline solid can be definitively determined using single-crystal X-ray diffraction. This powerful analytical technique provides unequivocal structural evidence, including bond lengths, bond angles, and intermolecular interactions. However, a comprehensive search of crystallographic databases and the scientific literature did not yield specific X-ray diffraction data for the compound this compound.
While crystallographic data for this exact molecule is not publicly available, analysis of closely related structures provides insight into the likely solid-state conformation and packing of this compound. For instance, the crystal structure of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid reveals key features that are likely to be conserved. In this related compound, the triazole and benzene (B151609) rings are nearly coplanar, with a small dihedral angle between them. nih.gov The crystal packing is significantly influenced by hydrogen bonding, with the carboxylic acid groups forming characteristic dimers and additional hydrogen bonds occurring between the hydroxy group and a nitrogen atom of the triazole ring. nih.gov
Although direct experimental data for this compound is absent, theoretical calculations and comparisons with structurally analogous compounds suggest that its crystal structure would likely be characterized by:
Hydrogen Bonding: Strong intermolecular hydrogen bonds involving the carboxylic acid group (forming dimers) and the N-H group of the triazole ring.
Planarity: A relatively planar conformation of the 1,2,3-triazole ring.
Chain or Sheet Formation: The bifunctional nature of the molecule (hydrogen bond donor and acceptor sites) would likely lead to the formation of extended chains or sheets in the solid state.
The lack of a published crystal structure for this compound represents a gap in the full characterization of this compound and an opportunity for future research. Such a study would provide definitive data on its molecular geometry and intermolecular interactions, which are crucial for understanding its physical properties and potential applications.
Future Research Directions and Emerging Opportunities
Exploration of Unexplored Reaction Pathways for 4-(1H-1,2,3-Triazol-4-yl)butanoic Acid
While the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," is a well-established method for synthesizing 1,4-disubstituted 1,2,3-triazoles, there remains considerable scope for exploring novel and more efficient synthetic routes to this compound and its analogues. chemijournal.comresearchgate.net Future research could focus on:
Catalyst Development: Investigating novel copper(I) catalysts or alternative metal catalysts (e.g., ruthenium, silver) to improve reaction kinetics, reduce catalyst loading, and enhance regioselectivity under milder conditions.
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions that combine the alkyne, azide (B81097), and other functionalities in a single step to generate diverse libraries of triazole-butanoic acid derivatives. chemijournal.com This approach offers increased efficiency and atom economy.
Flow Chemistry Synthesis: Adapting existing synthetic protocols to continuous flow systems. This could enable better control over reaction parameters, improve safety, and facilitate large-scale production.
Post-Triazole Functionalization: Developing novel methods for the direct functionalization of the triazole C-H and N-H bonds after the core structure is formed, allowing for late-stage diversification of the molecule.
| Reaction Pathway | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher yields, lower costs, improved sustainability | Ligand design for copper catalysts, exploration of non-copper catalysts |
| Multicomponent Reactions | Increased molecular diversity, operational simplicity | Design of novel MCRs, optimization of reaction conditions |
| Flow Chemistry | Scalability, enhanced safety, precise process control | Reactor design, optimization of flow parameters |
| Post-synthesis Functionalization | Rapid access to derivatives, late-stage diversification | C-H activation, N-H functionalization strategies |
Application of Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery process. nih.gov For this compound, advanced computational methods can be applied to:
Density Functional Theory (DFT) Calculations: To elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. biointerfaceresearch.com This can help in understanding reaction mechanisms and predicting sites of reactivity.
Molecular Docking: To predict the binding modes and affinities of the compound with various biological targets, such as enzymes or receptors. uobaghdad.edu.iq This can aid in the rational design of new therapeutic agents.
Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the butanoic acid chain and its interactions with solvent molecules or within a binding pocket over time, providing insights into its dynamic behavior.
Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate the structural features of a series of derivatives with their biological activity, facilitating the design of more potent compounds.
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data | Understanding reaction mechanisms, predicting chemical stability |
| Molecular Docking | Binding affinity, interaction modes, binding site identification | Virtual screening for new biological targets, lead optimization |
| Molecular Dynamics (MD) | Conformational dynamics, binding stability, solvation effects | Assessing ligand stability in a biological environment |
| QSAR | Correlation of structure with biological activity | Guiding the design of new derivatives with enhanced activity |
Identification of Novel Biological Targets and Pathways
The triazole scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral properties. nih.govnih.gov A systematic investigation into the biological effects of this compound is warranted. Future research should involve:
High-Throughput Screening (HTS): Screening the compound and a library of its derivatives against a broad panel of biological targets to identify novel activities.
Phenotypic Screening: Assessing the effects of the compound on cell-based models of various diseases to uncover its potential therapeutic applications without a preconceived target.
Target Deconvolution: For any identified bioactive derivatives, employing techniques such as affinity chromatography or proteomics to identify the specific molecular targets responsible for the observed biological effects.
Exploration of Antimicrobial and Anticancer Potential: Given the known activities of other triazole compounds, a focused investigation into its efficacy against various fungal strains, bacterial pathogens, and cancer cell lines is a logical starting point. chemijournal.comchemijournal.com
| Potential Biological Target Class | Example Targets | Therapeutic Area |
| Enzymes | Kinases, Proteases, Cytochrome P450 enzymes | Oncology, Infectious Diseases |
| G-Protein Coupled Receptors (GPCRs) | Histamine receptors, Adrenergic receptors | Allergy, CNS disorders |
| Ion Channels | Sodium channels, Calcium channels | Cardiovascular diseases, Pain |
| Nuclear Receptors | Estrogen receptor, Androgen receptor | Oncology, Metabolic diseases |
Integration with Chemical Biology for Mechanistic Dissection
Chemical biology tools can provide deeper insights into the mechanism of action of bioactive compounds. By integrating chemical biology approaches, researchers can:
Develop Chemical Probes: Synthesize derivatives of this compound functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups. These probes can be used to visualize the subcellular localization of the compound and to identify its binding partners in a cellular context.
Activity-Based Protein Profiling (ABPP): Utilize reactive probes based on the triazole-butanoic acid scaffold to covalently label and identify target enzymes in complex biological systems.
Click Chemistry Applications: Leverage the triazole core itself, which is often synthesized via click chemistry, to attach probes or other molecules of interest, facilitating studies on its biological interactions. mdpi.com
Expansion into Materials Science and Chemical Engineering Applications
The properties of the 1,2,3-triazole ring extend beyond medicinal chemistry. researchgate.net Its high polarity, rigidity, and ability to coordinate with metal ions make it an attractive building block for new materials. chemijournal.comchemijournal.com Future research could explore:
Metal-Organic Frameworks (MOFs): Using this compound as an organic linker to construct novel MOFs. The combination of the triazole and carboxylate groups could lead to materials with interesting porosity and catalytic properties for applications in gas storage and separation.
Coordination Polymers: Investigating the self-assembly of the compound with various metal ions to form coordination polymers with unique structural, magnetic, or optical properties.
Corrosion Inhibitors: Evaluating the potential of the compound and its derivatives to act as corrosion inhibitors for metals, as the nitrogen atoms in the triazole ring can effectively coordinate to metal surfaces.
Green Chemistry Approaches in the Synthesis of Triazole-Butanoic Acid Derivatives
Adopting green chemistry principles in the synthesis of this compound and its derivatives is crucial for environmental sustainability. mdpi.com Future efforts should focus on:
Aqueous Synthesis: Developing synthetic routes that utilize water as the primary solvent, eliminating the need for volatile organic compounds.
Catalyst Recovery and Reuse: Designing heterogeneous catalysts or utilizing catalytic systems that allow for easy separation and recycling, reducing waste and cost.
Alternative Energy Sources: Exploring the use of microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. ias.ac.in
Use of Bio-based Starting Materials: Investigating the possibility of deriving the butanoic acid portion of the molecule from renewable biomass sources.
| Green Chemistry Principle | Conventional Approach | Proposed Green Alternative |
| Solvent | Organic solvents (e.g., DMF, Toluene) | Water, Ethanol, or solvent-free conditions |
| Catalyst | Stoichiometric copper reagents | Catalytic amounts of copper, recyclable catalysts |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound |
| Atom Economy | Multi-step synthesis with protecting groups | One-pot multicomponent reactions |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 4-(1H-1,2,3-Triazol-4-yl)butanoic acid?
Methodological Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. A general approach includes:
Substrate Preparation : Start with γ-azidobutyric acid derivatives.
Cycloaddition : React with terminal alkynes under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) at 25–60°C for 12–24 hours.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Key parameters to optimize include reaction temperature, catalyst loading, and solvent polarity. Evidence of similar protocols is seen in triazole derivative syntheses .
Basic: How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : Analyze - and -NMR to confirm triazole ring integration and carboxylate proton environment.
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., predicted m/z ~183.18 for C₆H₇N₃O₂).
- Physicochemical Analysis :
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact.
- Store in airtight containers at 2–8°C to prevent degradation.
- Waste Disposal : Follow institutional guidelines for acidic organic waste.
Reference safety data sheets (SDS) for structurally related compounds (e.g., 2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid) for risk assessment .
Advanced: How can computational methods predict the reactivity or binding affinity of this compound in drug discovery?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrases ).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps).
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., logP ~0.5–1.2 for similar triazoles ).
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks :
- Validate assay conditions (e.g., pH, temperature, cell lines) against conflicting studies.
- Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity.
- Structural Variants : Synthesize analogs (e.g., replacing the triazole with imidazole) to isolate pharmacophoric contributions .
Advanced: What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?
Methodological Answer:
- pH Adjustment : Maintain pH 6–8 to minimize carboxylate group ionization.
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose).
- Degradation Studies : Use HPLC-UV to monitor hydrolytic stability under accelerated conditions (40°C/75% RH) .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Scaffold Modification :
- Triazole Substitution : Introduce alkyl/aryl groups at N1 or C5 positions.
- Linker Variation : Replace butanoic acid with shorter (propanoic) or branched chains.
- Biological Testing :
Advanced: What analytical techniques identify byproducts or impurities in synthesized batches?
Methodological Answer:
- HPLC-MS : Detect trace impurities (e.g., unreacted azide precursors).
- TGA-DSC : Analyze thermal decomposition profiles to identify unstable intermediates.
- XRD : Confirm crystalline purity vs. amorphous contaminants .
Basic: How to retrieve authoritative literature on this compound for experimental planning?
Methodological Answer:
- Database Searches : Use SciFinder or Reaxys with CAS numbers (e.g., 3130-75-4 for analogs ).
- Keyword Filters : Combine terms like “triazole carboxylic acid” and “synthesis” to narrow results.
- Citation Tracking : Follow references from seminal papers (e.g., Abdel-Wahab et al., 2012 ).
Advanced: How to integrate this compound into polymer or biomaterial research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
